N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S.ClH/c1-16-8-9-20(30-3)21-23(16)34-25(26-21)28(11-10-27-12-14-31-15-13-27)24(29)22-17(2)32-18-6-4-5-7-19(18)33-22;/h4-9,17,22H,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBKZBNLWONFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N(CCN3CCOCC3)C4=NC5=C(C=CC(=C5S4)C)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is an organic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 421.56 g/mol. The structure features a benzo[d]thiazole moiety, a morpholine group, and a dihydrobenzo[b][1,4]dioxine core, which are known to enhance its pharmacological properties.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.56 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit various enzymes involved in inflammatory pathways and cellular proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential in inhibiting DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
- Anticancer Activity : Studies suggest that it exhibits antiproliferative effects against several cancer cell lines, including MCF-7 and HeLa cells .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Anticancer Studies
In vitro studies have shown that this compound exhibits significant anticancer properties. For instance:
- Cell Line Testing : The compound was tested on multiple cancer cell lines using the MTT assay, revealing a dose-dependent inhibition of cell growth with IC50 values comparable to established anticancer agents.
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against various pathogens:
| Pathogen | Inhibition Concentration (IC50) |
|---|---|
| Staphylococcus aureus | 0.012 μg/mL |
| Enterococcus faecalis | 0.008 μg/mL |
| Streptococcus pyogenes | Not specified |
| Haemophilus influenzae | Not specified |
These findings indicate its potential as an antibacterial agent .
Study 1: Anticancer Activity
A study conducted on human chronic myelogenous leukemia cells demonstrated that the compound exhibited high to moderate anticancer activity. Compounds structurally similar to this one showed enhanced activity when modified with electronegative groups .
Study 2: Antimicrobial Efficacy
Another research effort focused on the compound's ability to inhibit bacterial growth. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, highlighting its potential for therapeutic applications in infectious diseases .
Preparation Methods
Cyclocondensation Reaction
A mixture of 4-methoxy-7-methyl-2-aminothiophenol (1.0 equiv) and cyanogen bromide (1.2 equiv) undergoes reflux in ethanol at 78°C for 8–12 hours. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the thiazole ring.
Key Parameters
- Solvent: Anhydrous ethanol (to prevent hydrolysis)
- Temperature: 78°C (optimal for cyclization without side reactions)
- Yield: 68–72% after recrystallization from ethanol/water (3:1)
Preparation of 2,3-Dihydrobenzo[b]dioxine-2-Carbonyl Chloride
The 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid precursor is synthesized via oxidative coupling, followed by conversion to its acyl chloride.
Oxidative Coupling of Catechol Derivatives
Ethyl 3-methyl-2,3-dihydrobenzo[b]dioxine-2-carboxylate is prepared by reacting 3-methylcatechol (1.0 equiv) with ethyl bromoacetate (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 110°C for 24 hours. Saponification with 2M NaOH yields the free carboxylic acid.
Reaction Conditions
Acyl Chloride Formation
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in dichloromethane at 0–5°C for 2 hours, followed by warming to room temperature. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil.
Amide Coupling and Morpholinoethyl Group Introduction
The critical step involves sequential N-alkylation and amide bond formation between the benzothiazole amine and dioxine carbonyl chloride.
Initial Amide Formation
4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1.0 equiv) reacts with 2,3-dihydrobenzo[b]dioxine-2-carbonyl chloride (1.05 equiv) in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the mixture is stirred at 25°C for 16 hours.
Purification
N-Alkylation with Morpholinoethyl Chloride
The secondary amine (1.0 equiv) undergoes alkylation with 2-chloroethylmorpholine (1.2 equiv) in acetonitrile at 80°C for 12 hours using potassium iodide (0.1 equiv) as a catalyst. The reaction exploits the SN2 mechanism, with morpholinoethyl chloride acting as the electrophile.
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 kinetics |
| Solvent | Acetonitrile | Enhances nucleophilicity |
| Catalyst | KI (0.1 equiv) | Stabilizes transition state |
| Reaction Time | 12 h | Completes conversion |
Hydrochloride Salt Formation
The free base (1.0 equiv) is dissolved in anhydrous diethyl ether, and HCl gas is bubbled through the solution at 0°C until precipitation ceases. The solid is filtered, washed with cold ether, and dried under vacuum.
Critical Factors
- Solvent Polarity: Ether’s low polarity ensures salt precipitation
- Temperature Control: Prevents thermal decomposition
- Purity: 99.3–99.9% by HPLC (method adapted from)
Reaction Mechanism and Stereochemical Considerations
The coupling steps proceed via a nucleophilic acyl substitution mechanism. The benzothiazole amine attacks the carbonyl carbon of the dioxine acyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the 4-methoxy and 7-methyl groups necessitates extended reaction times to achieve complete conversion.
The morpholinoethyl group introduction occurs via an SN2 pathway, with inversion of configuration at the ethyl carbon. This step’s regioselectivity is ensured by the use of a bulky solvent (acetonitrile), which stabilizes the transition state.
Industrial-Scale Production
Scaling the synthesis requires modifications to accommodate heat transfer and mixing efficiency:
Batch Reactor Adaptations
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.5% | HPLC (C18 column) |
| Residual Solvents | <500 ppm | GC-MS |
| Chloride Content | 6.8–7.2% | Potentiometric |
Comparative Analysis of Synthetic Routes
A comparative evaluation of methods reveals trade-offs between yield, purity, and scalability:
Route 1 : Sequential amidation/alkylation
- Yield: 72% overall
- Purity: 99.6%
- Scalability: Suitable for kilogram-scale
Route 2 : Tandem one-pot reaction
- Yield: 65% overall
- Purity: 98.9%
- Scalability: Limited by byproduct formation
Q & A
Q. Methodological Approach :
- NMR Spectroscopy :
- ¹H/¹³C NMR verifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, morpholine protons at δ ~2.4–3.6 ppm) and carbon frameworks .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the dihydrobenzo[d]thiazol region .
- Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .
Data Interpretation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate incomplete purification or side reactions, necessitating repeat synthesis .
Basic: What methodologies are used for initial biological activity screening?
Q. Experimental Design :
Enzyme Inhibition Assays :
- Target enzymes (e.g., kinases, proteases) are incubated with the compound (1–100 µM) to measure IC₅₀ values via fluorometric/colorimetric readouts .
- Positive controls (e.g., staurosporine for kinases) validate assay conditions .
Cell-Based Assays :
- Cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .
- Apoptosis markers (Annexin V/PI staining) assessed via flow cytometry .
Data Analysis : Dose-response curves (GraphPad Prism) and statistical significance (p<0.05, ANOVA) are required to confirm activity .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Q. Methodology :
- Quantum Chemical Calculations (DFT) : Predict transition states and intermediates for key steps (e.g., cyclization of benzo[d]thiazol) to identify energy barriers .
- Machine Learning (ML) : Train models on reaction datasets (temperature, solvent, yield) to predict optimal conditions (e.g., DMF vs. THF for amide coupling) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to minimize byproducts .
Case Study : ML-guided optimization reduced synthesis steps from 5 to 3, improving yield by 22% .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Strategy :
Substituent Variation :
- Modify morpholinoethyl group (e.g., replace with piperazinyl) to assess steric/electronic effects .
- Introduce halogens (Cl, F) on the benzo[d]thiazol ring to enhance lipophilicity .
Bioactivity Profiling :
- Compare IC₅₀ values across analogs (see Table 1 ) .
Q. Table 1: Hypothetical SAR Data
| Substituent (R) | Enzyme IC₅₀ (µM) | Cytotoxicity (HeLa, µM) |
|---|---|---|
| -OCH₃ (Parent) | 12.3 ± 1.2 | 45.7 ± 3.8 |
| -Cl | 8.9 ± 0.9 | 28.4 ± 2.1 |
| -F | 10.5 ± 1.1 | 32.6 ± 2.9 |
Q. Analytical Framework :
Assay Variability :
- Compare buffer pH (e.g., Tris vs. HEPES) and incubation times affecting enzyme kinetics .
- Replicate experiments under standardized conditions (e.g., 37°C, pH 7.4) .
Compound Stability :
- Use HPLC-UV (C18 column, acetonitrile/water gradient) to detect degradation products during assays .
Statistical Validation :
- Apply Bland-Altman analysis to assess inter-lab variability in IC₅₀ measurements .
Example : Discrepant IC₅₀ values (15 vs. 25 µM) were traced to differences in ATP concentrations (100 vs. 200 µM) in kinase assays .
Advanced: What techniques elucidate target interactions at the molecular level?
Q. Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets (e.g., kinases) with a detection limit of ~1 nM .
- Molecular Docking (AutoDock Vina) : Predict binding poses in enzyme active sites (RMSD <2.0 Å vs. crystallographic data) .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding driven by enthalpy/entropy .
Case Study : Docking revealed hydrogen bonding between the morpholinoethyl group and kinase hinge region, explaining sub-µM potency in analogs .
Advanced: How to assess stability under physiological conditions?
Q. Protocol :
pH Stability : Incubate compound in buffers (pH 1.2–7.4) at 37°C for 24 hr, analyze via HPLC for degradation .
Plasma Stability : Mix with human plasma (37°C, 1–6 hr), precipitate proteins with acetonitrile, and quantify parent compound .
Light/Temperature Stress : Expose to UV (254 nm) or 40°C for 48 hr, monitor by TLC .
Data Application : Poor plasma stability (t₁/₂ <1 hr) necessitates prodrug design (e.g., esterification of carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
